molecular formula C29H38N4O9 B610111 Pipacycline CAS No. 1110-80-1

Pipacycline

Cat. No. B610111
CAS RN: 1110-80-1
M. Wt: 586.64
InChI Key: XATZHCXBMKRRDO-REHNUXHNSA-N
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Description

Pipacycline, also known as Penimepicycline, is an antibiotic . It is the phenoxymethylpenicillinate salt of the tetracycline antibiotic pipacycline (mepicycline) . The molecular formula of Pipacycline is C29H38N4O9 .


Synthesis Analysis

Pipacycline is a semi-synthetic tetracycline formed by a Mannich condensation of formaldehyde and 4-hydroxyethylpiperazine with tetracycline . The introduction of the piperazine improves bioavailability .


Molecular Structure Analysis

The molecular weight of Pipacycline is 586.63 g/mol . The structure of Pipacycline includes a β-lactam ring, which is a characteristic feature of this class of antibiotics .

Scientific Research Applications

  • Pharmacokinetics Enhancement : Piperine treatment has been shown to significantly enhance the maximum plasma concentration, area under the curve, and half-life of diclofenac in healthy volunteers, indicating a potential role in enhancing the efficacy of certain drugs (Bedada, Boga, & Kotakonda, 2017).

  • Neuroprotective Effects : Piperine has demonstrated neuroprotective effects against Huntington disease-like symptoms in rats, suggesting its potential use in neurological conditions (Salman, Tabassum, & Parvez, 2020).

  • Alzheimer’s Disease Treatment : Piperine-loaded Tween-integrated monoolein cubosomes have shown potential in the effective chronic treatment of Alzheimer’s Disease, offering a novel approach for oral brain-targeted therapy (Elnaggar, Etman, Abdelmonsif, & Abdallah, 2015).

  • Cancer Therapy Enhancement : Studies indicate that Piperine can enhance the effect of temozolomide against resistant human glioma cell lines, suggesting its use in combination therapy for certain cancers (Jeong, Jung, Park, Shin, & Oh, 2020).

  • Gastric Ulcer Prevention : Piperine has been found to protect against experimental gastric ulceration in a dose-dependent manner, indicating its potential as a gastroprotective agent (Bai & Xu, 2000).

  • Anti-Inflammatory Action : A study showed that Piperine, when combined with resveratrol, significantly decreased paw swelling and ameliorated histopathological changes in rats with adjuvant-induced arthritis (El-Ghazaly, Fadel, Abdel-Naby, Abd El-Rehim, Zaki, & Kenawy, 2020).

  • Enhancing Bioaccessibility : Inclusion of Piperine in β-cyclodextrin complexes has been shown to improve its bioaccessibility and in vitro antioxidant capacity, suggesting its potential for enhanced delivery in food and pharmaceutical applications (Quilaqueo, Millao, Luzardo-Ocampo, Campos-Vega, Acevedo, Shene, & Rubilar, 2019).

properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQZDNDLCIQFJ-REHNUXHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891415
Record name Pipacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pipacycline

CAS RN

1110-80-1
Record name Pipacycline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pipacycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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